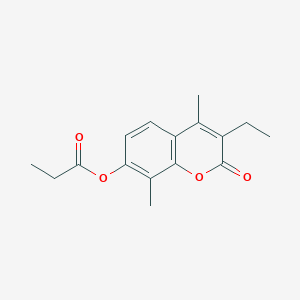
2-(1-naphthyloxy)-N-4H-1,2,4-triazol-4-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-naphthyloxy)-N-4H-1,2,4-triazol-4-ylacetamide, commonly known as NTZ, is a compound that has been extensively studied for its potential applications in scientific research. NTZ is a triazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of NTZ is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, NTZ has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, NTZ has been shown to have a variety of other biochemical and physiological effects. For example, NTZ has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. NTZ has also been shown to have neuroprotective properties, and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using NTZ in lab experiments is its relatively low toxicity. NTZ has been shown to have low toxicity in both in vitro and in vivo studies, making it a safe and effective compound for use in scientific research. However, one limitation of using NTZ is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on NTZ. One area of research is in the development of new cancer treatments based on NTZ. Researchers are currently exploring the use of NTZ in combination with other drugs to enhance its anti-cancer properties. Another area of research is in the development of new treatments for inflammatory and neurodegenerative diseases. Researchers are currently exploring the potential of NTZ to modulate the immune system and protect against neurodegeneration. Finally, researchers are also exploring the potential of NTZ as a tool for studying the biology of cancer and other diseases. By understanding the mechanism of action of NTZ, researchers can gain insights into the underlying biology of these diseases, which can inform the development of new treatments and therapies.
合成法
NTZ can be synthesized through a variety of methods, including the reaction of 1-naphthol with chloroacetyl chloride and sodium azide, followed by cyclization with triethylamine. Other methods include the reaction of 1-naphthol with chloroacetic acid and sodium azide, followed by cyclization with triethylamine. These methods have been well-documented in the literature and have been shown to produce high yields of NTZ.
科学的研究の応用
NTZ has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. NTZ has been shown to have anti-cancer properties, and has been studied as a potential treatment for a variety of different types of cancer, including breast cancer, prostate cancer, and lung cancer.
特性
IUPAC Name |
2-naphthalen-1-yloxy-N-(1,2,4-triazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-14(17-18-9-15-16-10-18)8-20-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,9-10H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBOJJIFMCDEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yloxy)-N-(4H-1,2,4-triazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5884453.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5884459.png)

![N-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5884476.png)

![methyl 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5884489.png)
![2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5884495.png)
![4-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5884502.png)

![N-(3,5-dimethyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884517.png)
![4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5884518.png)
![1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5884525.png)
